4-Amino-4'-methylstilbene
Description
Significance within Stilbene (B7821643) Chemistry and Aromatic Amine Compounds
The significance of 4-Amino-4'-methylstilbene lies in its dual identity as both a stilbene derivative and an aromatic amine. Stilbenes are characterized by a central carbon-carbon double bond connecting two phenyl rings, a structure that allows for trans-cis isomerization and often results in interesting fluorescent and nonlinear optical properties. wiley-vch.de The introduction of substituents onto the phenyl rings can dramatically alter these characteristics.
In this compound, the amino (-NH2) group acts as a strong electron-donating group, while the methyl (-CH3) group is a weak electron-donating group. This "push-pull" like electronic asymmetry across the stilbene backbone is a key area of investigation. The amino group, in particular, classifies the compound as an aromatic amine, a group of compounds widely used as building blocks in the synthesis of pharmaceuticals, dyes, and polymers. researchgate.net The interplay between the stilbene core and the aromatic amine functionality makes this compound a valuable model for studying structure-property relationships in these important classes of organic molecules.
Research Trajectory and Evolution of Academic Study
Early research involving stilbene derivatives often focused on their synthesis and fundamental photochemical properties, such as photoisomerization. mdpi.com The study of this compound and related compounds has evolved to explore the influence of substituent groups on their electronic and photophysical behavior. For instance, studies have compared its properties to other 4-aminostilbene (B1224771) derivatives to understand how varying the substituent at the 4'-position affects characteristics like mutagenicity and electronic effects. umich.edu
More recent research has delved into the potential applications of these tailored stilbene derivatives. The focus has shifted towards harnessing their unique properties for use in materials science, such as in the development of liquid crystals and nonlinear optical materials. googleapis.comresearchgate.net Computational studies, using methods like density functional theory (DFT), have also become crucial in predicting and explaining the observed properties of this compound, providing insights into its molecular structure and electron density distribution.
Scope of Current Academic Inquiry for the Compound
Current academic inquiry into this compound is multifaceted. A significant area of research is in the field of materials science, particularly for nonlinear optics (NLO). rsc.org The asymmetric electronic nature of the molecule makes it a candidate for second-harmonic generation, a property valuable in laser technology. researchgate.net Researchers are investigating how its molecular structure contributes to these NLO properties.
Another active area of investigation is its potential use as a building block for more complex molecules and materials. For example, its derivatives are being explored for their potential in creating liquid crystalline materials with high birefringence, which are important for display technologies. researchgate.net Furthermore, the photophysical properties of this compound, such as its fluorescence, continue to be a subject of study, with potential applications in fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.nettandfonline.com The synthesis of new derivatives and their subsequent characterization remains a fundamental aspect of ongoing research, aiming to fine-tune the compound's properties for specific applications. wiley-vch.de
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-[(E)-2-(4-methylphenyl)ethenyl]aniline |
| CAS Number | 97136-66-8 |
| Molecular Formula | C15H15N |
| Molecular Weight | 209.29 g/mol |
| Melting Point | 158-159 °C umich.edu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7314-08-1 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+ |
InChI Key |
IYLUPPNUGBEWFI-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 4 Methylstilbene
Established Synthetic Pathways and Mechanistic Considerations
Several classical and modern synthetic reactions have been adapted for the synthesis of stilbene (B7821643) derivatives. The most prominent among these are the Wittig reaction and its variants, palladium-catalyzed coupling reactions like the Heck reaction, and various condensation reactions.
Wittig Reaction and its Variants for Stilbene Formation
The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. fu-berlin.delibretexts.org For the synthesis of 4-Amino-4'-methylstilbene, this can be approached in two ways: reacting 4-aminobenzaldehyde (B1209532) with a phosphonium (B103445) ylide derived from 4-methylbenzyl halide, or reacting 4-methylbenzaldehyde (B123495) with an ylide generated from 4-aminobenzyl halide.
The reaction mechanism initiates with the formation of the phosphonium ylide by treating a phosphonium salt with a strong base. This ylide then attacks the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate, which subsequently forms a four-membered oxaphosphetane ring. kyoto-u.ac.jp The collapse of this ring yields the desired stilbene and a phosphine (B1218219) oxide byproduct. kyoto-u.ac.jp The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes. organic-chemistry.org
A significant variant of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. alfa-chemistry.comwiley-vch.de The HWE reaction generally shows a high preference for the formation of the (E)-isomer of the stilbene, which is often the more thermodynamically stable product. wikipedia.orgnrochemistry.com This selectivity is attributed to the thermodynamic equilibration of the intermediates. wikipedia.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |
| Reactivity of Ylide/Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic |
| Stereoselectivity | Dependent on ylide stability (non-stabilized -> Z-alkene; stabilized -> E-alkene) | Generally high (E)-selectivity |
| Substrate Scope | Broad, but can be problematic with sterically hindered ketones | Excellent for aldehydes and many ketones |
Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) in Stilbene Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and the Heck reaction is particularly well-suited for stilbene synthesis. nih.gov This reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For this compound, this could be achieved by reacting 4-vinylaniline (B72439) with 4-iodotoluene (B166478) or 4-iodoaniline (B139537) with 4-methylstyrene.
The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. acs.org This is followed by the migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the stilbene product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, which regenerates the active Pd(0) catalyst. acs.org The Heck reaction generally exhibits high stereoselectivity, yielding the (E)-isomer of the stilbene. nih.gov
Other palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings can also be employed for stilbene synthesis, offering alternative routes with different substrate requirements and tolerances for functional groups. researchgate.net
Condensation Reactions for Stilbene Core Construction
Condensation reactions provide a more traditional approach to stilbene synthesis. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt. jst.go.jp For this compound, this would involve the reaction of 4-aminobenzaldehyde with 4-methylphenylacetic acid and its corresponding anhydride. The reaction proceeds through an aldol-type condensation followed by dehydration.
Another relevant method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov For the target molecule, this could involve the condensation of 4-aminobenzaldehyde with 4-methylphenylacetonitrile. These condensation reactions are often simple to perform but may have limitations in terms of yield and stereoselectivity compared to more modern methods. A highly stereoselective synthesis of (E)-4′-amino-3,4,5-trimethoxystilbene has been reported via the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with p-nitrotoluene, followed by the reduction of the nitro group. This approach highlights the utility of condensation reactions for preparing amino-substituted stilbenes with high (E)-selectivity.
Novel Synthetic Approaches and Methodological Innovations
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for preparing stilbenes. These include photocatalytic methods, which utilize visible light to promote the cross-coupling reactions, often under milder conditions and without the need for transition metal catalysts. researchgate.netjst.go.jp For example, the use of eosin (B541160) Y as an organophotoredox catalyst has been shown to facilitate the synthesis of (E)-stilbenes from alkenyl boronic acids and aryldiazonium salts in a green solvent mixture of water and ethanol. researchgate.net
Rhodium-catalyzed aerobic alkenylation of arenes via C-H activation represents another innovative approach, allowing for the direct synthesis of stilbenes from simple arenes and styrenes in a single step with high yield. acs.org Furthermore, one-pot methodologies that combine multiple reaction steps, such as an oxidation-Wittig-Heck sequence, have been developed to streamline the synthesis of unsymmetrical stilbenes from benzyl (B1604629) halides. nih.gov
Chemo- and Regioselectivity in this compound Synthesis
The synthesis of an unsymmetrically substituted stilbene like this compound requires careful consideration of chemo- and regioselectivity. Chemoselectivity becomes crucial when using starting materials with multiple reactive sites. For instance, in a Wittig reaction involving a starting material with both an aldehyde and a less reactive functional group, the ylide will preferentially react with the aldehyde.
Regioselectivity is a key concern in palladium-catalyzed reactions like the Heck reaction. The position of the new carbon-carbon bond is determined by the site of migratory insertion of the alkene into the aryl-palladium bond. For monosubstituted alkenes, the regioselectivity is influenced by both electronic and steric factors. Electron-withdrawing groups on the alkene tend to favor the formation of the linear (β) product, while electron-donating groups can lead to mixtures of linear and branched (α) products. nih.gov The choice of ligands on the palladium catalyst can also play a significant role in controlling the regioselectivity of the Heck reaction. organic-chemistry.orgnih.gov
Stereochemical Control in Stilbene Synthesis (e.g., E/Z Isomerization)
The stereochemistry of the central carbon-carbon double bond in stilbenes is a critical aspect, as the (E) and (Z) isomers can exhibit different physical and biological properties. researchgate.net Most of the established synthetic methods, such as the Horner-Wadsworth-Emmons reaction and the Heck reaction, inherently favor the formation of the more stable (E)-isomer. wikipedia.orgnih.gov The Wittig reaction offers more flexibility, where the choice of a stabilized or non-stabilized ylide can influence the E/Z ratio of the product. wikipedia.org
Post-synthetic E/Z isomerization can also be achieved, often through photochemical methods. nih.gov UV irradiation can be used to convert the (E)-isomer to the (Z)-isomer. wikipedia.org The presence of a sensitizer (B1316253), such as para-benzoquinone, can influence the direction of the photoisomerization, in some cases promoting the conversion of the (Z)-isomer to the (E)-isomer. kyoto-u.ac.jp In some instances, E/Z isomerization can also be facilitated through reversible hydroboration followed by elimination. fao.org
Table 2: Summary of Stereochemical Control in Stilbene Synthesis
| Synthetic Method | Predominant Isomer | Factors Influencing Stereoselectivity |
| Wittig Reaction | Z-isomer with non-stabilized ylides; E-isomer with stabilized ylides | Ylide stability, reaction conditions (e.g., presence of lithium salts) |
| Horner-Wadsworth-Emmons | E-isomer | Thermodynamic control, steric factors |
| Heck Reaction | E-isomer | Syn-addition followed by syn-elimination mechanism |
| Condensation Reactions | Often E-isomer (thermodynamically favored) | Reaction conditions, potential for isomerization |
| Photochemical Isomerization | Can be directed towards either E or Z | Wavelength of light, presence of sensitizers |
Comprehensive Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, offering an exact depiction of the molecule's conformation in the solid state. For 4-Amino-4'-methylstilbene, a single-crystal X-ray diffraction analysis would definitively establish the E or Z configuration of the central carbon-carbon double bond and reveal the planarity of the stilbene (B7821643) core.
Furthermore, this technique would elucidate the intermolecular interactions governing the crystal packing. Key interactions expected for this compound include hydrogen bonding involving the amino (-NH₂) group, which can act as a hydrogen bond donor, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. While specific crystallographic data for this compound is not widely reported in the surveyed literature, analysis of a related structure, (E)-amino(2-(4-methylbenzylidene)hydrazineyl)methaniminium 4-methylbenzoate, demonstrates how N-H···O hydrogen bonds dictate the crystal packing, forming complex supramolecular networks. researchgate.net A similar analysis of this compound would provide invaluable insight into its solid-state behavior and material properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular skeleton and the specific environment of each atom.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their chemical environments in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the vinylic protons of the alkene bridge, the methyl group protons, and the amino group protons.
Based on data from analogous compounds such as (E)-1-methyl-4-styrylbenzene and other stilbene derivatives, the chemical shifts can be predicted. rsc.orgrsc.org The vinylic protons typically appear as two doublets in the range of δ 6.9-7.2 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans (E) configuration. The aromatic protons will appear in the δ 6.6-7.5 ppm region. The protons on the aminophenyl ring are expected to be shifted upfield compared to those on the methylphenyl ring due to the electron-donating nature of the amino group. The methyl group protons would appear as a sharp singlet around δ 2.35 ppm. rsc.org The amino group protons often present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to -NH₂) | ~ 6.6-6.7 | d (doublet) | ~ 8.5 |
| Aromatic H (meta to -NH₂) | ~ 7.2-7.3 | d (doublet) | ~ 8.5 |
| Aromatic H (ortho to -CH₃) | ~ 7.1-7.2 | d (doublet) | ~ 8.0 |
| Aromatic H (meta to -CH₃) | ~ 7.4-7.5 | d (doublet) | ~ 8.0 |
| Vinylic H | ~ 6.9-7.2 | d (doublet) | ~ 16 |
| Vinylic H' | ~ 6.9-7.2 | d (doublet) | ~ 16 |
| -CH₃ | ~ 2.35 | s (singlet) | - |
| -NH₂ | Variable | br s (broad singlet) | - |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 12 distinct signals would be expected in the ¹³C NMR spectrum, accounting for the molecular symmetry.
The chemical shifts are influenced by the electronic environment of each carbon. huji.ac.il Aromatic carbons typically resonate in the δ 115-150 ppm range. The carbon attached to the amino group (C-4) would be shifted significantly downfield to around δ 146 ppm, while the carbon attached to the methyl group (C-4') would be around δ 137 ppm. rsc.org The vinylic carbons are expected around δ 126-129 ppm. The methyl carbon signal would appear upfield, typically around δ 21 ppm. rsc.org Quaternary carbons, those not attached to any protons, generally show weaker signals. huji.ac.iloregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~ 21 |
| Aromatic CH (ortho to -NH₂) | ~ 115 |
| Aromatic CH (meta to -CH₃) | ~ 126 |
| Vinylic CH | ~ 126-129 |
| Aromatic CH (meta to -NH₂) | ~ 127 |
| Aromatic CH (ortho to -CH₃) | ~ 129 |
| Aromatic C (ipso, C-1) | ~ 128 |
| Aromatic C (ipso, C-1') | ~ 134 |
| Aromatic C (ipso, C-4') | ~ 137 |
| Aromatic C (ipso, C-4) | ~ 146 |
Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C spectra by revealing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons on each ring (e.g., between protons ortho and meta to the substituents). It would also confirm the connectivity between the vinylic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edu HMBC is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. sdsu.edu For instance, the protons of the methyl group (-CH₃) would show a correlation to the C-4' and the ortho carbons of the same ring. The vinylic protons would show correlations to the ipso-carbons of both aromatic rings, thus confirming the connectivity of the entire molecular framework.
The common (E)-isomer of this compound is an achiral molecule and therefore does not exist as enantiomers. However, chiral NMR spectroscopy is a vital technique for analyzing chiral molecules. If this compound were derivatized with a chiral reagent, or if a related stilbene analog possessed a chiral center or axial chirality (atropisomerism), this method could be used to determine the enantiomeric excess (% ee).
The technique typically involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). escholarship.org These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs). nih.govresearchgate.net These diastereomers are no longer mirror images and will exhibit separate, distinguishable signals in the NMR spectrum, allowing for the integration and quantification of each enantiomer to determine the enantiomeric purity. nih.gov For a chiral amine, for example, a chiral acid can be used as a CSA to generate diastereomeric salts that can be resolved by NMR. semmelweis.hu
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula: C₁₅H₁₅N), the calculated exact molecular weight is 209.1204 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak (M⁺•) at an m/z value corresponding to this exact mass, confirming the elemental composition.
Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation pathways would likely include:
Cleavage of the C-C bond between the vinyl group and the aromatic rings, leading to the formation of resonance-stabilized benzylic or tropylium-like cations.
Loss of small neutral molecules or radicals.
Fragmentation of the aminophenyl and methylphenyl moieties.
Analysis of related compounds like 4-Amino-4'-hydroxystilbene provides insight into expected fragmentation, where the molecular ion is typically the base peak. nist.gov The fragmentation data is crucial for confirming the identity of the compound and distinguishing it from its isomers.
Vibrational Spectroscopy for Functional Group Identification and Bond Characterization
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups and providing a unique "fingerprint" for the compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides detailed information about the functional groups present. For this compound, characteristic peaks corresponding to the amino group, aromatic rings, the stilbene double bond, and the methyl group are expected. The N-H stretching vibrations of the primary amine typically appear as one or two distinct bands in the 3500-3300 cm⁻¹ region. mu-varna.bg Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.gov The spectrum also reveals C=C stretching vibrations from the aromatic rings and the vinyl group, typically in the 1650-1450 cm⁻¹ range, and the C-N stretching of the aromatic amine. mu-varna.bgresearchgate.net
Table of Expected FTIR Vibrational Modes for this compound:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine |
| 3100 - 3000 | C-H Stretching | Aromatic Ring & Vinyl C-H |
| 2980 - 2850 | C-H Asymmetric & Symmetric Stretching | Methyl (-CH₃) |
| 1650 - 1550 | C=C Stretching | Aromatic Ring |
| 1610 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine |
| ~970 | C-H Out-of-Plane Bending (Wag) | trans-alkene |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the nonpolar bonds, such as the C=C stretching of the stilbene backbone and the aromatic ring breathing modes, are expected to produce strong Raman signals. In contrast, the polar N-H vibrations of the amino group would likely be weak. The analysis of structurally similar molecules like 4-aminobenzoic acid shows distinct peaks for C-C stretching and CCC in-plane bending in the Raman spectrum. researchgate.net
Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal, which is inherently weak. This technique involves adsorbing the analyte onto a roughened metal surface (typically silver or gold), allowing for the detection of very low concentrations of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The extensive conjugated π-system of the stilbene core in this compound gives rise to strong absorption in the UV region. The spectrum is characterized by intense absorption bands resulting from π → π* electronic transitions. iosrjournals.org
The presence of the electron-donating amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃) act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted stilbene. Studies on related aminostilbenes confirm that such substitutions lead to a red shift in the absorption spectra. ntu.edu.twnih.gov The primary absorption band is associated with the S₀ → S₁ transition of the conjugated system. A second, higher-energy band corresponding to the S₀ → S₂ transition may also be observed at a shorter wavelength, analogous to transitions seen in other aromatic amino acids. iosrjournals.org
Table of Expected Electronic Transitions for this compound:
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~320-350 nm | High | π → π* (S₀ → S₁) | Conjugated Stilbene System |
The position of the absorption maximum can be influenced by solvent polarity, a phenomenon known as solvatochromism.
Fluorescence Spectroscopy and Emission Characteristics
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many stilbene derivatives are known to be fluorescent. The emissive properties of this compound are dictated by the nature of its lowest excited singlet state (S₁). Following excitation into the absorption band, the molecule relaxes to the S₁ state, from which it can decay back to the ground state (S₀) by emitting a photon.
The fluorescence of trans-4-aminostilbene is noted to be inherently weak, but substitutions on the amino group or the aromatic ring can dramatically increase the fluorescence quantum yield. ntu.edu.twnih.gov The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength. The excited state often has a significant charge-transfer character, with electron density moving from the amino-substituted ring to the methyl-substituted ring. This charge-transfer nature makes the emission spectrum sensitive to solvent polarity; an increase in solvent polarity often leads to a further red shift of the emission maximum. The fluorescence quantum yield of related aminostilbene (B8328778) derivatives has been shown to be highly dependent on the solvent environment.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 4-Dimethylamino-4'-nitrostilbene |
| 4-aminobenzoic acid |
| stilbene |
Computational and Theoretical Investigations of 4 Amino 4 Methylstilbene
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For 4-Amino-4'-methylstilbene, these methods offer insights into how the interplay of the electron-donating amino group and the weakly electron-donating methyl group influences the electronic properties of the stilbene (B7821643) backbone.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecular systems. DFT methods are used to determine the optimized geometry, vibrational frequencies, and electronic structure of molecules like this compound.
Theoretical calculations using DFT can predict the molecular geometry, including bond lengths and angles. For stilbene derivatives, DFT is particularly useful for understanding how substituents affect the planarity of the molecule. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and the electronic excitation properties of the molecule.
In a study on a related compound, 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, DFT calculations were used to obtain the optimized geometry and interaction energies. wikipedia.org Similar calculations on this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The results of such calculations would provide the equilibrium geometry of the molecule in the gas phase.
Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are alternative quantum mechanical approaches to study molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.net These methods can provide highly accurate results but are computationally more demanding than DFT. For this compound, ab initio calculations could be used to obtain a high-fidelity description of its electronic structure and to benchmark the results from DFT calculations.
Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. nih.gov These methods are computationally less expensive and are suitable for larger molecules. While they are generally less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into molecular properties and are often used for initial conformational searches.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound.
Torsional Potentials and Rotational Barriers
The stilbene core of this compound has several torsional degrees of freedom, including the rotation around the central ethylenic bond and the phenyl rings. The rotation of the methyl group also contributes to the conformational flexibility.
A study on trans-p-Amino-p'-methylstilbene has shown that the barrier to internal rotation of the methyl group is influenced by the electronic character of the substituent on the distal phenyl ring. The presence of the amino group, an electron-donating group, can affect the π system and consequently the rotational barrier of the methyl group. In the ground state, the amino substitution was found to cause a subtle change in the barrier relative to p-methylstilbene. However, a significant reduction of the barrier was observed in the electronically excited state (S1), indicating that the π system plays a dominant role in determining the barrier to methyl internal rotation.
| State | Rotational Barrier (cm⁻¹) |
| Ground State (S₀) | ~120 |
| Excited State (S₁) | ~40 |
This interactive table is based on data for p-amino-p'-methylstilbene and provides an estimate for this compound.
Intermolecular Interactions and Crystal Packing
Reaction Pathway Modeling and Transition State Analysis
Computational methods are instrumental in modeling chemical reactions, elucidating reaction mechanisms, and identifying transition states.
Another important reaction for stilbenes is the cis-trans isomerization around the central double bond. This process can be induced photochemically or thermally. Theoretical calculations can be used to map out the potential energy surface for this isomerization, identifying the minimum energy path and the structure and energy of the transition state. Studies on trans-4-(N-arylamino)stilbenes have utilized DFT to investigate the structures and energies of the states involved in isomerization. Such an analysis for this compound would provide valuable information on the mechanism and kinetics of this fundamental process.
Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
While specific theoretical structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the public domain, a theoretical perspective on its SAR can be constructed by examining computational studies of related stilbene derivatives. These studies provide insight into how the key structural features of this compound—the stilbene backbone, the 4-amino group, and the 4'-methyl group—are expected to influence its molecular properties and, consequently, its biological or material functions.
The fundamental approach in theoretical SAR studies involves correlating a molecule's structural or electronic descriptors with its activity. For stilbene derivatives, these activities can range from inhibitory effects on enzymes to their performance as fluorescent probes for biological imaging. Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in elucidating these relationships.
Influence of Substituents on the Stilbene Core:
The electronic properties of the stilbene scaffold are highly sensitive to the nature and position of its substituents. The introduction of an amino (-NH₂) group at the 4-position and a methyl (-CH₃) group at the 4'-position significantly modulates the electron density distribution across the molecule. Both the amino and methyl groups are considered electron-donating groups (EDGs). The amino group, in particular, is a strong π-donor, while the methyl group is a weaker σ-donor through hyperconjugation.
This push-pull electronic effect across the stilbene bridge is a critical determinant of the molecule's photophysical properties, such as absorption and fluorescence, which are often linked to its activity as a molecular probe. For instance, in the context of amyloid-beta (Aβ) plaque imaging agents, the electronic nature of the substituents on the stilbene core influences the binding affinity and fluorescence characteristics upon binding.
Quantum Chemical Descriptors:
Quantum chemical calculations, particularly DFT, can provide valuable descriptors for SAR analysis. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).
A hypothetical table of quantum chemical descriptors for this compound and related analogs, based on general principles observed in computational studies of substituted stilbenes, is presented below. It is important to note that these are representative values to illustrate trends and are not from a direct computational study of this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Stilbene | -6.1 | -1.4 | 4.7 | 0.0 |
| 4-Aminostilbene (B1224771) | -5.5 | -1.3 | 4.2 | 1.5 |
| 4-Methylstilbene | -5.9 | -1.3 | 4.6 | 0.5 |
| This compound | -5.4 | -1.2 | 4.2 | 1.8 |
This is an interactive data table. The values are illustrative and based on general trends in substituted stilbenes.
Molecular Docking and Binding Affinity:
For activities that involve binding to a biological target, such as the inhibition of Aβ aggregation, molecular docking studies are instrumental. These studies predict the binding conformation and affinity of a ligand to a receptor. For stilbene derivatives designed as Aβ imaging agents, docking studies have been used to understand the structure-affinity relationships.
In studies of stilbene derivatives targeting Aβ, the presence of donor groups like dimethylamino has been shown to be favorable for binding nih.gov. It is plausible that the amino group in this compound would engage in hydrogen bonding interactions with amino acid residues in the Aβ peptide, while the planar stilbene core would participate in π-π stacking interactions with aromatic residues. The methyl group might contribute to hydrophobic interactions within the binding pocket.
Reactivity Profiles and Mechanistic Studies of 4 Amino 4 Methylstilbene
Electrophilic Substitution Reactions on Aromatic Rings
The aromatic rings of 4-Amino-4'-methylstilbene are susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are controlled by the directing effects of the substituents already present on the rings: the amino (-NH₂) group and the methyl (-CH₃) group.
Amino Group Effect : The amino group on one of the aromatic rings is a powerful activating group. Through its strong +M (mesomeric) and -I (inductive) effects, with the former being dominant, it significantly increases the electron density of the ring, making it much more reactive towards electrophiles than benzene. libretexts.org It is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group.
Methyl Group Effect : The methyl group on the second aromatic ring is a moderately activating group due to its +I (inductive) effect and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions. libretexts.org
When this compound undergoes electrophilic substitution, the position of attack is determined by the combined influence of these groups and the steric hindrance of the stilbene (B7821643) backbone. The ring activated by the amino group is expected to be significantly more reactive than the ring bearing the methyl group. libretexts.org Therefore, electrophilic attack will predominantly occur on the amino-substituted ring. Within that ring, the positions ortho to the amino group (and meta to the stilbene bridge) are the most likely sites for substitution.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |
Reactions Involving the Amino Group (e.g., Derivatization Chemistry)
The primary amino group in this compound is a nucleophilic center and can undergo a variety of derivatization reactions. These reactions are crucial for modifying the molecule's properties or for preparing it for specific analytical techniques.
Common derivatization reactions include:
Acylation : The amino group can react with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form amides. This reaction is often used to protect the amino group during other synthetic steps.
Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.
Reaction with Derivatization Reagents : For analytical purposes, especially in chromatography and mass spectrometry, the amino group can be tagged with specific reagents to enhance detection. Reagents like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) or its analogs, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), react with the primary amine via nucleophilic aromatic substitution. mdpi.com Other reagents designed for this purpose include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov The choice of reagent depends on the analytical method, with some designed to add a fluorescent tag or a permanently charged group to improve ionization in mass spectrometry. nih.govmdpi.com
The efficiency of these reactions can sometimes be affected by steric hindrance from the bulky stilbene structure. mdpi.com
Reactions Involving the Stilbene Double Bond (e.g., Epoxidation, Hydrogenation)
The carbon-carbon double bond of the stilbene core is a site of unsaturation and can undergo addition reactions.
Epoxidation : The double bond can be oxidized to form an epoxide (oxirane) ring. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxidation of the stilbene double bond has been identified as a significant pathway in the metabolism of aminostilbene (B8328778) compounds. nih.gov The resulting epoxide is a reactive intermediate that can be further hydrolyzed to a diol. nih.gov
Hydrogenation : The double bond can be reduced to a single bond, converting the stilbene derivative into a bibenzyl derivative (1,2-diarylethane). This is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Another method is transfer hydrogenation, where a hydrogen donor molecule is used in place of H₂ gas. researchgate.net
Asymmetric epoxidation introduces a chiral center into the molecule, producing one enantiomer of the epoxide in excess. This is accomplished using a chiral catalyst. For stilbene and its derivatives, manganese-salen complexes (as in the Jacobsen-Katsuki epoxidation) are effective catalysts. uea.ac.uk
The general mechanism involves the formation of a high-valent metal-oxo species, which is the active oxidizing agent. The chiral salen ligand creates a chiral environment around the metal center. The stilbene substrate approaches the metal-oxo intermediate, and the steric and electronic interactions within the chiral environment favor one orientation of approach over the other. This facial selectivity results in the preferential transfer of the oxygen atom to one face of the double bond, leading to an enantiomerically enriched epoxide product. uea.ac.ukmdpi.com Chiral cycloalkanones have also been explored as mediators for the asymmetric epoxidation of stilbene using oxone as the oxidant. nih.govscispace.com
Asymmetric hydrogenation adds two hydrogen atoms across the double bond with facial selectivity to produce a chiral bibenzyl product. This is a widely used method in synthetic chemistry, often employing chiral transition metal complexes, particularly those of rhodium (Rh), ruthenium (Ru), and iridium (Ir), with chiral phosphine (B1218219) ligands. nih.govelsevier.com
The mechanism typically involves several steps:
Oxidative Addition : Dihydrogen (H₂) adds to the metal center of the catalyst.
Substrate Coordination : The stilbene double bond coordinates to the metal center. The chiral ligands on the catalyst force the stilbene to bind in a specific, lower-energy diastereomeric complex.
Migratory Insertion : A hydride (H⁻) from the metal is transferred to one of the carbons of the double bond.
Reductive Elimination : The second hydride is transferred, and the saturated bibenzyl product is released from the catalyst, regenerating it for the next cycle.
The enantioselectivity arises from the energy difference between the diastereomeric pathways created by the chiral catalyst, which directs the hydrogen atoms to a specific face of the prochiral stilbene. nih.gov
Photochemical Transformations and Cyclization Reactions
Stilbenes are well-known for their rich photochemistry, primarily involving the central double bond. When irradiated with ultraviolet (UV) light, this compound can undergo two main transformations. nih.gov
trans-cis Isomerization : The thermodynamically more stable trans (or E) isomer can be converted to the less stable cis (or Z) isomer. This process is reversible, and the composition of the resulting photostationary state depends on the excitation wavelength. researchgate.net
The trans to cis photoisomerization of stilbene is a classic example of a photochemical reaction. The mechanism involves the following key steps: researchgate.net
Excitation : The trans-isomer absorbs a photon of UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an electronically excited singlet state (S₁).
Rotation : In the S₁ excited state, the potential energy barrier for rotation around the central double bond is significantly lower than in the ground state (S₀). The molecule twists towards a "phantom" or perpendicular conformation (where the two aromatic rings are orthogonal to each other).
Decay : From this perpendicular geometry, the molecule can decay back to the S₀ ground state. This decay can lead to the formation of either the trans-isomer or the cis-isomer, thus accomplishing the isomerization. researchgate.net
The process is extremely fast, with the lifetime of the excited state being on the order of picoseconds. researchgate.net The presence of sensitizer (B1316253) molecules can influence the reaction mechanism, potentially involving triplet states and leading to different isomer selectivities. rsc.org
Table 2: Summary of Key Reactions of this compound
| Reactive Site | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| Aromatic Rings | Electrophilic Substitution | Br₂, FeBr₃; HNO₃, H₂SO₄ | Substituted Stilbene |
| Amino Group | Acylation | Acetyl chloride | Amide |
| Stilbene Double Bond | Epoxidation | m-CPBA | Epoxide |
| Stilbene Double Bond | Hydrogenation | H₂, Pd/C | Bibenzyl |
| Stilbene Double Bond | Photoisomerization | UV Light | cis-Isomer |
| Stilbene (cis-isomer) | Photocyclization | UV Light, O₂ | Phenanthrene |
Oxidative Photocyclization (Mallory Reaction) and Regioselectivity
The oxidative photocyclization of stilbenes, commonly known as the Mallory reaction, is a powerful photochemical method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. nih.gov The reaction proceeds through a sequence of steps initiated by the absorption of light.
The general mechanism involves three key stages nih.govnih.govmdpi.com:
Photoisomerization : The thermodynamically more stable trans-stilbene is photochemically converted to its cis-isomer. Although the cyclization can only proceed from the cis-isomer, the reaction can often be started with the trans-isomer or a mixture, as the trans-cis isomerization occurs rapidly under the reaction conditions. mdpi.com
6π-Electrocyclization : The cis-isomer undergoes a 6π-electron electrocyclic ring closure to form a highly unstable trans-4a,4b-dihydrophenanthrene (DHP) intermediate. nih.gov This step is governed by the Woodward-Hoffmann rules.
Oxidation : The DHP intermediate is unstable and can revert to the cis-stilbene. nih.gov However, in the presence of an oxidizing agent, it is irreversibly oxidized to the stable, aromatic phenanthrene product. Commonly used oxidants include iodine in the presence of oxygen. mdpi.com Iodine catalyzes the reaction, and the hydrogen iodide (HI) generated is oxidized back to iodine by a co-oxidant like oxygen or air, allowing iodine to be used in catalytic amounts. nih.gov
For an unsymmetrically substituted stilbene such as this compound, the electrocyclization can proceed in two different ways, potentially leading to two regioisomeric phenanthrene products. The position of the new bond formation, and thus the final structure of the product, is determined by the electronic effects of the substituents on the aromatic rings.
The regioselectivity of the cyclization is dictated by the sum of the free valence numbers in the excited state at the atoms involved in the ring closure. In simpler terms, the cyclization preferentially occurs at the ortho position of the more strongly electron-donating substituent.
In this compound, the amino group (-NH₂) is a powerful electron-donating group (activating), while the methyl group (-CH₃) is a weaker electron-donating group. Therefore, the cyclization is expected to occur predominantly at the carbon atom ortho to the amino group. This leads to the formation of a specific regioisomer.
The predicted reaction pathway is as follows:
Step 1 : trans-4-Amino-4'-methylstilbene undergoes photoisomerization to cis-4-Amino-4'-methylstilbene.
Step 2 : The cis-isomer undergoes electrocyclization. The bond forms between the carbon atom on the vinyl bridge and the carbon atom at position 5 (ortho to the amino group), which is electronically favored.
Step 3 : The resulting dihydrophenanthrene intermediate is oxidized to yield primarily 2-amino-7-methylphenanthrene .
It is important to note that the classic Mallory reaction conditions, which involve iodine and the formation of HI, can be problematic for stilbenes bearing basic substituents like amino groups. mdpi.com The amino group can be protonated by the acid generated, potentially leading to side reactions or lower yields.
| Reactant | Major Regioisomeric Product | Rationale for Regioselectivity |
| This compound | 2-Amino-7-methylphenanthrene | Cyclization is directed by the strongly electron-donating amino group to its ortho position. |
General Reaction Mechanisms of Aromatic Amines and Stilbenes
The reactivity of this compound is a composite of the reactions characteristic of its three main structural components: the aromatic amine moiety, the stilbene (alkene) core, and the substituted toluene moiety.
Reactions of the Aromatic Amine Moiety:
The amino group (-NH₂) strongly influences the reactivity of the benzene ring to which it is attached. It acts as a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgwikipedia.org This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. byjus.com
Key reactions involving the aromatic amine group include:
Electrophilic Aromatic Substitution (EAS) : The high electron density of the ring makes it highly susceptible to electrophiles. For example, reaction with bromine water leads to the rapid formation of a polybrominated product. byjus.com To achieve monosubstitution, the high reactivity of the amino group must be moderated. This is typically done by "protecting" the amino group via acetylation with acetic anhydride (B1165640) to form an amide (acetanilide). libretexts.orgbyjus.com The resulting -NHCOCH₃ group is still an ortho, para-director but is less activating, allowing for controlled substitution. The protecting acetyl group can later be removed by hydrolysis. libretexts.org
Diazotization : Primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form arenediazonium salts. libretexts.orgncert.nic.in These salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer and related reactions.
Acylation : The lone pair on the nitrogen atom makes the amino group nucleophilic. It readily reacts with acylating agents like acid chlorides or anhydrides to form amides. ncert.nic.in
Basicity and Salt Formation : The amino group is basic and reacts with acids to form ammonium salts. ncert.nic.in This property means that aromatic amines are incompatible with Friedel-Crafts reactions, as the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), converting the -NH₂ into a strongly deactivating group. byjus.com
| Reaction | Reagents | Product Type | Role of Amino Group |
| Electrophilic Halogenation | Br₂/H₂O | Polyhalogenated aniline | Strong activation and ortho, para-direction |
| Controlled Halogenation | 1. Acetic Anhydride; 2. Br₂; 3. H₃O⁺ | Monohalogenated aniline | Reactivity moderated by protection |
| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium salt | Nucleophilic nitrogen attacks nitrosonium ion |
| Acylation | CH₃COCl or (CH₃CO)₂O | Amide (Acetanilide) | Nucleophilic attack on acyl carbon |
Reactions of the Stilbene Moiety:
The stilbene framework is characterized by the carbon-carbon double bond, which is the primary site of reactivity, along with the two phenyl rings.
trans-cis Photoisomerization : As mentioned previously, the double bond of stilbenes can undergo reversible isomerization between the trans and cis configurations upon irradiation with UV light. mdpi.com This is a fundamental reaction of stilbenes and the first step in their photocyclization.
Electrophilic Addition to the Alkene : The C=C double bond can undergo addition reactions. For instance, the dibromination of trans-stilbene with bromine (Br₂) proceeds via an anti-addition mechanism. youtube.com The reaction involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in the two bromine atoms being added to opposite sides of the original double bond. youtube.com
Oxidation : The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate to yield aldehydes or carboxylic acids, depending on the reaction conditions.
Synthesis and Investigation of 4 Amino 4 Methylstilbene Derivatives and Analogs
Design Principles for Functionalized Stilbenes
The design of functionalized stilbenes, including analogs of 4-Amino-4'-methylstilbene, is guided by establishing clear structure-property relationships. The foundational 1,2-diphenylethylene structure of stilbene (B7821643) offers a versatile scaffold whose electronic and steric properties can be precisely tuned through chemical modification. Stilbenes exist as two isomers, the sterically hindered trans (E)-isomer and the less stable cis (Z)-isomer. The E-isomer is typically more thermodynamically stable and is the most common configuration studied for materials applications.
Key design principles revolve around the strategic placement of functional groups on the phenyl rings and modifications to the ethylene bridge. These modifications influence several critical properties:
Electronic Properties : The introduction of electron-donating groups (EDGs), such as amino (-NH2) or methoxy (-OCH3) groups, and electron-accepting groups (EAGs), like nitro (-NO2) or cyano (-CN) groups, creates "push-pull" systems. This intramolecular charge transfer significantly affects the molecule's photophysical properties, including absorption and fluorescence, which is crucial for applications in nonlinear optics and fluorescent materials.
Photoisomerization : The ability of stilbenes to isomerize between cis and trans forms upon irradiation with light is a key feature for developing photoswitchable materials. The efficiency of this process can be tuned by altering the electronic nature of the substituents and by introducing steric hindrance around the double bond. For instance, "stiff-stilbenes," which are fused-ring analogs, exhibit high quantum yields for isomerization and greater thermal stability of the Z-isomer.
Steric Effects : Introducing bulky groups, such as a methyl group on the ethylene bridge (α-methylstilbene), can alter the planarity of the molecule. This twisting of the phenyl rings can lower melting points and influence liquid crystal phase stability, which is often a desirable trait for creating room-temperature liquid crystals.
By carefully selecting and combining these functional groups, researchers can design stilbene derivatives with tailored properties for specific applications in materials science and medicinal chemistry.
Synthesis of Substituted 4-Aminostilbenes (e.g., 4'-nitro, 4'-methoxy, 4'-alkylphenyl)
The synthesis of substituted 4-aminostilbenes relies on several robust carbon-carbon bond-forming reactions that create the central ethylene bridge. The choice of reaction often depends on the desired stereochemistry (E or Z isomer) and the compatibility of the functional groups present on the aromatic precursors. Common methods include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Mizoroki-Heck reaction.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are widely used for stilbene synthesis. They involve the reaction of a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an aldehyde or ketone. For a 4-aminostilbene (B1224771) derivative, the synthesis can proceed by reacting a substituted benzyltriphenylphosphonium salt with 4-aminobenzaldehyde (B1209532), or vice versa. The HWE reaction, using a phosphonate ester, is often preferred as the dialkylphosphate byproduct is easily removed by aqueous extraction. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes.
A general scheme for synthesizing a 4-amino-4'-substituted stilbene via the Wittig reaction is as follows:
Preparation of the phosphonium salt by reacting a substituted benzyl (B1604629) halide with triphenylphosphine.
Generation of the ylide by treating the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).
Reaction of the ylide with the corresponding benzaldehyde derivative (e.g., 4-nitrobenzaldehyde or 4-methoxybenzaldehyde) to form the stilbene double bond.
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. To synthesize a 4-amino-4'-substituted stilbene, this could involve coupling 4-vinylaniline (B72439) with a substituted aryl bromide (e.g., 4-bromonitrobenzene or 4-bromoanisole) or coupling 4-bromoaniline with a substituted styrene. This method is particularly effective for creating (E)-stilbenes in good yields. mdpi.comepa.govmajewskiresearch.comumons.ac.be
Synthesis Examples:
4-Amino-4'-nitrostilbene : This compound can be synthesized by the condensation of p-nitrotoluene with 4-aminobenzaldehyde, followed by reduction of an intermediate, or via Wittig or Heck coupling strategies involving precursors like 4-nitrobenzyl bromide and 4-aminobenzaldehyde. mdpi.com
4-Amino-4'-methoxystilbene : Synthesis can be achieved by coupling 4-methoxyaniline with 4-vinylbenzaldehyde or through a Wittig reaction between 4-methoxybenzylphosphonium salt and 4-aminobenzaldehyde.
4-Amino-4'-alkylphenylstilbene : These derivatives, particularly α-methylstilbene analogs, have been synthesized for liquid crystal applications. A common route involves a Grignard reaction between a 4-alkylphenylmagnesium bromide and 4-bromoacetophenone, followed by dehydration to form the stilbene core. The nitro group is often used as a precursor to the amino group, which is obtained in a final reduction step. rsc.orgresearchgate.net
Stilbene-Based Liquid Crystalline Systems
The rigid, rod-like structure of the trans-stilbene core makes it an excellent building block (mesogen) for creating liquid crystalline materials. By attaching flexible terminal groups (e.g., alkyl chains) and introducing various linking groups and lateral substituents, a wide range of stilbene derivatives exhibiting nematic and smectic phases have been developed. The properties of these liquid crystal systems, such as the temperature range of the mesophases and the birefringence, are highly dependent on the molecular architecture.
The introduction of a methyl group on the α-carbon of the ethylene bridge in the stilbene core is a key design strategy to modify liquid crystalline properties. This substitution creates a non-coplanar structure where the phenyl rings are twisted, which effectively lowers the melting point of the compound without eliminating its liquid crystalline character. nih.gov This is advantageous for creating liquid crystals with broad mesophase ranges, including those that are liquid at room temperature.
Several series of α-methylstilbene-based liquid crystals have been synthesized and characterized. For example, series of 4-(4-alkylphenyl)-4′-amino-α-methylstilbenes and 4-(4-alkylphenyl)-4′-isothiocyanato-α-methylstilbenes have been prepared. rsc.orgresearchgate.net The synthesis typically involves multi-step procedures starting from substituted acetophenones and arylboronic acids, often utilizing Suzuki coupling and Grignard reactions to build the core structure, followed by functional group transformations to introduce the terminal amino or isothiocyanato groups.
Characterization of these materials shows that they exhibit wide nematic ranges and high birefringence (Δn), a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. Birefringence values for these compounds have been reported in the range of 0.16–0.46. rsc.orgresearchgate.net The high Δn values make these materials promising for various optical and electro-optical applications.
Stilbene derivatives have been shown to form various liquid crystal phases, with the nematic (N) and smectic A (SmA) phases being commonly observed.
Nematic (N) Phase : In this phase, the rod-like molecules exhibit long-range orientational order (they tend to point in the same direction, defined by the director), but they lack long-range positional order. tandfonline.com Many stilbene derivatives, including planar and non-planar α-methylstilbenes, exhibit a nematic phase. rsc.orgnih.gov This phase is characterized by its fluid, thread-like texture when viewed under a polarizing optical microscope (POM).
Smectic A (SmA) Phase : This phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules are arranged in layers, with the molecular long axes oriented, on average, perpendicular to the layer planes. tandfonline.com The SmA phase is typically observed at temperatures below the nematic phase. In α-methylstilbene series, such as 4-(4-alkylphenyl)-4′-isothiocyanato-α-methylstilbenes, the SmA phase appears for derivatives with longer alkyl chains. rsc.orgresearchgate.net The formation of this layered structure is confirmed by X-ray diffraction (XRD), which shows a sharp diffraction peak in the small-angle region corresponding to the smectic layer spacing. wiley-vch.deacs.org
The transition temperatures between the crystalline (Cr), smectic (Sm), nematic (N), and isotropic (I) phases are determined using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The table below summarizes the thermal properties for a representative series of α-methylstilbene liquid crystals.
| Compound | Alkyl Group (R) | Cr-N or Cr-SmA | SmA-N | N-I | Δn (at 25°C, λ=633 nm) |
|---|---|---|---|---|---|
| 4a | C2H5 | 120.1 | - | 232.3 | 0.37 |
| 4b | C3H7 | 98.3 | - | 211.5 | 0.34 |
| 4c | C4H9 | 98.8 | - | 210.8 | 0.31 |
| 4d | C5H11 | 81.0 | 101.5 | 192.8 | 0.29 |
| 4e | C6H13 | 85.2 | 115.3 | 195.1 | 0.28 |
Data synthesized from literature findings. rsc.orgresearchgate.net
Polymer-Bound Stilbene Derivatives (e.g., Polyimides, Polymer Networks)
Incorporating stilbene moieties into polymer structures allows for the development of materials that combine the unique optical and electronic properties of stilbenes with the processability and mechanical integrity of polymers. Stilbene units can be integrated as part of the main polymer backbone, as pendant side groups, or as cross-linking agents in polymer networks.
Polyimides : Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability. Stilbene-containing polyimides can be synthesized to create materials for applications such as photoalignment layers in liquid crystal displays. For example, photosensitive polyimides (PSPIs) have been prepared from 4,4'-diaminostilbene. The synthesis typically follows a two-step process where the diaminostilbene is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized (imidized) to form the final polyimide. The stilbene core in the polymer backbone imparts photosensitivity, allowing the polymer's properties to be modified upon exposure to UV light.
Polyesters : Photoactive liquid crystalline polyesters have been synthesized containing α-methylstilbene units in the main chain, linked by aliphatic or aromatic spacers. These polymers exhibit both liquid crystalline properties and photoisomerization behavior, making them suitable for creating light-sensitive membranes and microcapsules where properties like wettability can be controlled by photoirradiation.
Polymer Networks : Stilbene derivatives containing reactive groups, such as acrylates or epoxides, can be used as monomers or cross-linkers to form polymer networks. The photoisomerization or photodimerization ([2+2] cycloaddition) of the stilbene units can be used to induce changes in the network structure, leading to applications in areas like optical data storage and the development of light-driven actuators.
Development of Optically Active Stilbene Derivatives
The development of optically active, or chiral, stilbene derivatives has opened avenues for their use in chiroptical materials, asymmetric synthesis, and chiral recognition. Chirality can be introduced into stilbene-based systems through several strategies:
Incorporation of Chiral Substituents : A common approach is to attach a chiral moiety, such as (S)-(-)-2-methyl-1-butoxy, to the stilbene core. This creates a molecule that is inherently chiral and can exhibit chiroptical properties like circular dichroism (CD).
Axial Chirality : Molecules like 1,1'-bi(2-naphthol) (BINOL), which possess axial chirality, can be appended to a stilbene scaffold. This has been used to create novel photoswitchable chiral compounds where the chiroptical properties can be modulated by the photoisomerization of the stilbene unit.
Spontaneous Chiral Symmetry Breaking : In some liquid crystalline systems formed by achiral, bent-core stilbene derivatives, spontaneous segregation of molecules can lead to the formation of macroscopic chiral domains, resulting in an optically active material from achiral components. rsc.org
Chiral End-Groups in Polymers : Chirality can be induced in conjugated polymers that contain stilbene units by using chiral end-groups. Even if the monomer units themselves are achiral, the chiral initiator can guide the polymer chain to adopt a preferred helical conformation in aggregates, leading to an observable chiral response in CD spectroscopy. researchgate.net
The synthesis of these chiral derivatives often employs key coupling reactions like the Suzuki-Miyaura or McMurry reactions to construct the core, with the chiral fragments introduced either in the starting materials or attached in subsequent steps. The absolute configuration of the resulting chiral stilbene dimers and derivatives can be determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra. wiley-vch.de
Advanced Materials Science Applications of 4 Amino 4 Methylstilbene and Its Derivatives
Liquid Crystal Technology Research
The integration of stilbene (B7821643) moieties into liquid crystal (LC) structures has been a subject of significant research, aiming to develop materials with superior optical and electro-optical properties. Derivatives of 4-Amino-4'-methylstilbene are particularly noted for their potential in creating high-performance liquid crystal displays and photonic devices.
High birefringence (Δn) is a critical property for liquid crystals used in various applications, including telecommunications and color sequential displays, as it allows for the construction of faster-operating devices with smaller cell gaps. Research has shown that α-methylstilbene-based liquid crystals, including amino-substituted derivatives, exhibit impressively high birefringence values.
A study on six series of α-methylstilbene-based liquid crystals demonstrated that these compounds universally exhibit a wide nematic range and high birefringence, with values recorded between 0.16 and 0.46. nycu.edu.twtandfonline.com Specifically, the series of 4-(4-alkylphenyl)-4'-amino-α-methylstilbenes were synthesized and shown to possess enantiotropic nematic phases. nycu.edu.twtandfonline.com The presence of the stilbene core contributes significantly to the high molecular anisotropy, which is a key factor for achieving high birefringence. The mesomorphic properties of these amino-substituted α-methylstilbene derivatives are detailed below.
| Compound | Alkyl Group (R) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) | Phase Transitions |
|---|---|---|---|---|---|
| 2a | C2H5 | 146.1 | 225.3 | 79.2 | Cr → N → I |
| 2b | C3H7 | 128.5 | 211.5 | 83.0 | Cr → N → I |
| 2c | C4H9 | 135.5 | 208.5 | 73.0 | Cr → N → I |
| 2d | C5H11 | 125.5 | 202.8 | 77.3 | Cr → N → I |
| 2e | C6H13 | 126.5 | 195.5 | 69.0 | Cr → N → I |
Cr: Crystalline, N: Nematic, I: Isotropic
The precise alignment of liquid crystal molecules is fundamental to the operation of liquid crystal displays (LCDs). Photoalignment is a non-contact technique that utilizes polarized light to create a preferred orientation on a substrate surface, known as an alignment layer. This method offers advantages over the traditional mechanical rubbing process, such as eliminating dust and static charge generation.
The principle of photoalignment relies on materials containing photosensitive moieties, such as azobenzene (B91143) or stilbene. ornl.govtcu.ac.jp When exposed to linearly polarized UV light, these molecules undergo photochemical reactions, like trans-cis isomerization and reorientation, leading to an anisotropic alignment perpendicular to the polarization direction of the incident light. nih.gov This molecular anisotropy on the surface then directs the alignment of the bulk liquid crystal molecules.
While direct studies on this compound for this specific application are not widely documented, its inherent stilbene core is a well-known photoresponsive chromophore. The photoisomerization of the stilbene C=C double bond is a key mechanism that can induce anisotropy in a polymer film, making stilbene-containing polymers candidates for photoalignment layers. researchgate.net Therefore, polymers functionalized with this compound derivatives could potentially be developed for use as photoinduced liquid crystal alignment layers.
Dispersing nanoparticles into a liquid crystal host is a proven strategy for enhancing the electro-optical performance of LC-based devices. These nanoparticle-doped liquid crystal (NDLC) systems can exhibit improved properties such as reduced threshold voltage, faster response times, and modified dielectric anisotropy. nih.gov
The type of nanoparticle and its interaction with the LC host are crucial for the observed effects. The nanoparticles can disrupt the local ordering of the liquid crystal molecules or alter the local electric field, thereby influencing the bulk properties of the composite material. tijer.org Lyotropic liquid crystalline nanoparticles, such as cubosomes and hexosomes, are also being explored as advanced drug delivery systems due to their unique self-assembled structures. nih.govtijer.org
High-performance liquid crystals, such as the high-birefringence aminostilbene (B8328778) derivatives discussed previously, could serve as effective hosts for such nanoparticle dispersions. The combination of the inherent properties of the stilbene-based liquid crystal with the effects induced by the nanoparticles could lead to next-generation materials with tailored functionalities for advanced display and photonic applications.
Polymeric Materials and Network Design
The incorporation of the rigid and photoactive stilbene unit into polymer backbones or as crosslinking agents allows for the design of high-performance polymeric materials with enhanced thermal stability, mechanical strength, and photosensitivity.
Photosensitive polyimides (PSPIs) are a critical class of materials in the microelectronics industry, serving as passivation layers, interlayer dielectrics, and stress buffer coatings. researchgate.netnih.gov They combine the excellent thermal and mechanical stability of polyimides with the functionality of a photoresist, simplifying fabrication processes. researchgate.net
Aromatic diamines are key monomers in the synthesis of polyimides. Research has demonstrated the synthesis of high-performance, bio-based polyimides using 4,4′-diaminostilbene (DAS), a close structural analog of this compound. researchgate.net These polyimides, created by condensing DAS with various commercial dianhydrides, exhibit ultrahigh thermal resistance, with 10% weight loss temperatures (Td10) exceeding 600°C, and high tensile strength of over 132 MPa, which is superior to that of commercial Kapton™ films. researchgate.net
Crucially, these polyimides display photo-functional behavior attributed to the stilbene-based photoreactions. researchgate.net The stilbene moiety within the polyimide backbone can undergo photochemical transformations, such as photodimerization or isomerization, upon exposure to UV light. This photoreactivity is the basis for their use as negative-tone photoresists, where the exposed regions become crosslinked and insoluble in a developer solution. mdpi.com The incorporation of stilbene diamines is thus a viable strategy for creating intrinsically photosensitive polyimides with exceptional thermal and mechanical properties.
Photopolymers, which are cured or crosslinked using light, are widely used in coatings, inks, adhesives, and 3D printing. rsc.orgresearchgate.net However, photopolymer networks, particularly those based on multifunctional acrylates, often suffer from brittleness and poor impact resistance due to high crosslink density and inhomogeneous network architecture. rsc.orgresearchgate.net
Numerous strategies have been developed to enhance the toughness of these networks, including the use of intrinsically tougher monomers, the addition of particulate fillers or liquid rubbers, and the design of alternative polymer architectures like interpenetrating networks (IPNs). rsc.orgresearchgate.net The goal is to introduce mechanisms for energy dissipation, thereby preventing catastrophic crack propagation.
The incorporation of rigid, photo-crosslinkable moieties like stilbene into the polymer network presents a potential strategy for improving both toughness and thermal stability. The stilbene unit's ability to undergo [2+2] photocycloaddition creates additional crosslinks upon UV exposure, which can increase the network's strength and rigidity. The inherent rigidity of the stilbene molecule can also contribute to a higher glass transition temperature (Tg) and enhanced thermal stability of the final material. Furthermore, the high tensile strength observed in stilbene-containing polyimides suggests that incorporating such structures into other photopolymer networks could be a promising avenue for developing tougher, more durable materials. researchgate.net
Nonlinear Optical (NLO) Materials Development
Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit exceptional nonlinear optical (NLO) properties, which are crucial for applications in signal processing, optical storage, and telecommunication devices. nih.gov The NLO response in these materials is enhanced by the presence of a π-electron system that connects electron-donating and accepting groups, leading to increased molecular polarizability. researchgate.net
Stilbene derivatives, in particular, have been a focus of NLO materials research due to their extended π-conjugation. For a material to exhibit second-order NLO phenomena, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. researchgate.netrsc.org The design of molecules that favor such crystal packing is a key challenge in the field. Research on N-benzylideneaniline derivatives has shown that the introduction of push-pull electronic groups can lead to non-centrosymmetric crystal packing, a desirable property for NLO applications. researchgate.net
| Compound | SHG Efficiency (Relative to KDP) | Cut-off Wavelength (nm) |
|---|---|---|
| 4-Aminobenzophenone (B72274) | 260 | 412 |
| 4-Amino-4'-nitrobenzophenone | 72 | 416 |
| 4-Amino-4'-chlorobenzophenone | 36 | 432 |
| 4-Amino-4'-bromobenzophenone | 36 | 420 |
| 4-Amino-4'-methylbenzophenone | 21 | 432 |
Fluorescent Films and Photovoltaic Applications
The fluorescent properties of stilbene derivatives have led to their investigation for use in fluorescent films, particularly in the context of organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells (DSSCs).
Research has demonstrated that the fluorescence of trans-4-aminostilbene can be significantly enhanced by N-phenyl substitutions. nih.govacs.orgntu.edu.tw This "amino conjugation effect" leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and higher fluorescence quantum yields at room temperature. nih.gov This makes these derivatives highly suitable for applications requiring strong light emission.
Diarylamino-substituted stilbene derivatives are particularly promising for efficient blue OLEDs. The diarylamine groups improve hole transport properties and increase the fluorescent quantum yield. tandfonline.com A number of blue-emitting materials based on a stilbene core with various arylamine groups have been synthesized and shown to have high photoluminescence quantum yields, making them excellent candidates for OLED devices. tandfonline.com
| Dopant | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| Compound 4 (a bis(diarylamino)stilbene derivative) | 12590 | 9.10 | 3.74 | (0.155, 0.195) |
In the realm of photovoltaics, organic dyes with a D-π-A structure are extensively used as sensitizers in DSSCs. The triphenylamine (B166846) moiety is a common electron donor in these dyes, while cyanoacrylic acid often serves as the electron acceptor. rsc.org Stilbene-based organic dyes have been investigated as efficient sensitizers for DSSCs. Theoretical studies on 2,3′-diamino-4,4′-stilbenedicarboxylic acid have shown that it has the potential to be an efficient sensitizer (B1316253) for DSSC applications due to favorable photoinduced electron-transfer processes. nih.gov The performance of DSSCs can be influenced by the geometry of the stilbene bridge, with inhibition of trans/cis isomerization leading to improved efficiency. rsc.org The design of novel triphenylamine derivative dyes with different π-bridges and acceptor groups is an active area of research to enhance the efficiency of DSSCs, particularly for harvesting near-infrared light. rsc.org
Compound Index
| Compound Name |
|---|
| This compound |
| trans-4-aminostilbene |
| N-benzylideneaniline |
| 4-Aminobenzophenone |
| 4-Amino-4'-nitrobenzophenone |
| 4-Amino-4'-chlorobenzophenone |
| 4-Amino-4'-bromobenzophenone |
| 4-Amino-4'-methylbenzophenone |
| 2,3′-diamino-4,4′-stilbenedicarboxylic acid |
| triphenylamine |
| cyanoacrylic acid |
Advanced Analytical Chemistry Methodologies for 4 Amino 4 Methylstilbene Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable, yet distinct, approaches for the analysis of 4-Amino-4'-methylstilbene.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a highly suitable technique for the analysis of non-volatile and thermally sensitive compounds like stilbene (B7821643) derivatives. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.
The development of an HPLC method for aminostilbenes would involve optimizing several parameters:
Mobile Phase Composition: A gradient elution using a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient allows for the efficient elution of compounds with varying polarities.
Stationary Phase: A C18 column is a common starting point, providing sufficient hydrophobic interaction with the stilbene backbone.
Detection: The extensive conjugation in the stilbene structure results in strong UV-Vis absorbance, making a Diode Array Detector (DAD) or a standard UV-Vis detector ideal for detection and quantification. Fluorescence detection could also offer higher sensitivity and selectivity.
While specific methods for this compound are not extensively documented, methods developed for similar compounds, such as diaminostilbenes, provide a strong foundation. For instance, an ion-pair chromatography (IPC) method has been successfully used to separate diaminostilbene derivatives. nih.gov
Table 1: Example HPLC Conditions for Analysis of Related Diaminostilbenes
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Ion-Pair Chromatography (IPC) | nih.gov |
| Stationary Phase | C18 Column | nih.gov |
| Mobile Phase | Acetonitrile and aqueous 11.78 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBA) | nih.gov |
| Detection | UV-Vis | nih.gov |
Gas Chromatography (GC) Applications
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A significant challenge for the GC analysis of this compound is its relatively high polarity and low volatility, primarily due to the primary amine (-NH2) functional group. sigmaaldrich.comnih.gov Direct analysis by GC would likely result in poor peak shape and thermal degradation.
To overcome this, a crucial derivatization step is required prior to GC analysis. sigmaaldrich.comphenomenex.com Derivatization aims to replace the active hydrogens on the amino group with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. phenomenex.com
Common derivatization techniques for amines include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comphenomenex.com
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are used to form stable, volatile acyl derivatives. researchgate.net
Once derivatized, the compound can be analyzed using a standard GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on fragmentation patterns. sigmaaldrich.com
Table 2: General GC Derivatization Approaches for Amines
| Derivatization Type | Common Reagent | Purpose | Reference |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Increases volatility and thermal stability by replacing active hydrogens. | sigmaaldrich.comphenomenex.com |
| Acylation | TFAA, HFBA | Forms stable and volatile derivatives, often detectable by Electron Capture Detector (ECD). | researchgate.net |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis offers a high-efficiency alternative to chromatography for the separation of charged and neutral molecules. In Capillary Zone Electrophoresis (CZE), ions are separated based on their differing electrophoretic mobilities in a buffer-filled capillary under an electric field. nih.gov For this compound, the amino group can be protonated at low pH, allowing it to be analyzed as a cation.
A study on diaminostilbenes successfully employed CZE for their separation using a Tris buffer (pH 10.1) with additives like n-tetradecyltrimethylammonium bromide (TTAB) and acetonitrile to achieve separation. nih.gov This suggests a similar approach could be effective for this compound.
Micellar Electrokinetic Chromatography (MEKC) is a powerful mode of CE that allows for the separation of both neutral and charged analytes. It utilizes a surfactant, such as sodium dodecyl sulfate (SDS), added to the buffer at a concentration above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients. This technique would be particularly useful for separating this compound from other neutral impurities or related stilbene derivatives.
Table 3: Example CE Conditions for Analysis of Related Diaminostilbenes
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Buffer | Tris (pH 10.1) | nih.gov |
| Additives | n-tetradecyltrimethylammonium bromide (TTAB) and acetonitrile | nih.gov |
| Detection Limits | 337–446 ng/mL | nih.gov |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a straightforward and cost-effective method for quantification. The stilbene core of this compound contains an extensive system of conjugated double bonds, which results in strong absorption of UV-Vis radiation. This property can be exploited for direct quantitative analysis in simple, uncontaminated solutions by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.
However, for more complex mixtures, direct spectrophotometry lacks the selectivity to distinguish the target analyte from other absorbing species. In such cases, derivatization reactions can be employed to create a new, colored compound with a unique λmax in the visible region, shifting the measurement away from interfering UV-absorbing compounds. For primary aromatic amines, various coupling reactions can be used to produce intensely colored azo dyes or other chromophores. For instance, 2-iodylbenzoate has been proposed as an oxidizing agent in the presence of 4-N-methylaminophenol for the spectrophotometric determination of primary aromatic amines, producing a purple-red product. nih.gov A similar derivatization strategy could potentially be developed for this compound.
Qualitative and Quantitative Analysis in Complex Chemical Matrices
Analyzing this compound in complex matrices, such as environmental samples or industrial process streams, presents significant challenges due to the presence of interfering compounds. nih.gov Effective sample preparation is critical to isolate the analyte and remove matrix components that could interfere with the analysis.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for sample cleanup and concentration. nih.gov A cartridge containing a solid adsorbent (e.g., C18, silica) is used to retain the analyte of interest from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.
Following sample preparation, a high-resolution technique like HPLC coupled with a selective detector (e.g., DAD or MS) or GC-MS (after derivatization) is essential for both qualitative confirmation and accurate quantification. The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and measurement of this compound, even at low concentrations within a complex matrix. nih.gov
Interdisciplinary Research Perspectives and Emerging Areas
Cross-Disciplinary Integration with Materials Science and Engineering
The integration of specialized molecules like 4-Amino-4'-methylstilbene into materials science and engineering is driven by the pursuit of advanced functional materials. The stilbene (B7821643) backbone is a well-known chromophore, and its derivatives are often investigated for their photophysical properties, such as fluorescence. The presence of the amino group provides a reactive handle for incorporating the molecule into larger systems, such as polymers.
For instance, the amine functionality allows for the potential development of polymers analogous to poly(4-aminostyrene), a functional polymer with amine-containing side chains that is reactive toward electrophiles like acids and aldehydes. polysciences.com Such polymers are valued for enhancing adhesion, chemical reactivity, and compatibility with polar systems, making them suitable for coatings, adhesives, and sensor applications. polysciences.com The incorporation of the 4-methylstilbene moiety into such a polymer could impart novel optical properties, leading to materials that are both structurally robust and photoactive.
Furthermore, electron-deficient units like 2,1,3-benzothiadiazole (BTD), when combined with amine donors, have been recognized as valuable building blocks in materials science for creating conjugated polymers used in applications like solar cells. nih.gov By analogy, the electron-donating amino group on the this compound scaffold suggests its potential as a building block for similar donor-acceptor materials, where the stilbene unit contributes to the electronic and photophysical characteristics of the final material.
Potential for Green Chemistry Applications in Synthesis
The synthesis of stilbene derivatives is an active area for the application of green chemistry principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Traditional synthesis routes for stilbenes can involve harsh reagents and organic solvents.
Emerging research has demonstrated greener routes for closely related compounds. A notable example is the synthesis of 4,4'-dimethyl trans-stilbene, which has been achieved at room temperature using para-xylene loaded into MCM-22 zeolites as nanoreactors. researchgate.net This method represents a significant advancement, as it proceeds under mild conditions and utilizes a reusable solid acid catalyst, aligning with key principles of green chemistry. The study proposes a mechanism involving the formation of transient species like xylyl radicals and dixylylethane within the zeolite cages. researchgate.net Adapting such zeolite-based strategies for the synthesis of this compound, potentially starting from p-toluidine and p-xylene precursors, could offer a more sustainable manufacturing process.
Other established methods for stilbene synthesis, such as the Knoevenagel condensation, can also be optimized for greener outcomes. nih.gov Research on this reaction has shown that solvent polarity significantly influences the reaction rate, with more polar solvents like ethanol leading to higher activity. nih.gov The use of benign and recyclable solvents is a cornerstone of green synthesis. Further development could involve employing solid, reusable catalysts like potassium phosphate (B84403) to facilitate the condensation, thereby minimizing waste and simplifying product purification. nih.gov
Role in Fundamental Understanding of Aromatic Amine and Stilbene Chemical Reactivity
The this compound molecule serves as an excellent model for studying the interplay of two distinct and important functional groups in organic chemistry: the aromatic amine and the stilbene double bond.
Aromatic Amine Reactivity: The amino group (-NH₂) on one of the phenyl rings profoundly influences its chemical behavior. It is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. openstax.orglibretexts.orgmsu.edu This high reactivity means that reactions like bromination can proceed rapidly, often leading to polysubstituted products, which can be difficult to control. openstax.orglibretexts.org
A significant challenge in the chemistry of aromatic amines is their incompatibility with Friedel–Crafts reactions, as the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction. openstax.orglibretexts.org To overcome these reactivity challenges, a common strategy is to "protect" the amino group by converting it into an amide (e.g., an acetamide) by reacting it with acetic anhydride (B1165640). openstax.orglibretexts.org The resulting amido group is still an activating ortho-, para-director, but its activating effect is moderated because the nitrogen lone pair is delocalized by the adjacent carbonyl group. openstax.org This moderation allows for controlled monosubstitution, after which the protecting group can be removed by hydrolysis to regenerate the free amine. openstax.org Other characteristic reactions of the primary aromatic amine functionality include the formation of stable arenediazonium salts upon reaction with nitrous acid at low temperatures, a process known as diazotization. openstax.orgslideshare.net
Stilbene Reactivity: The central carbon-carbon double bond and the associated phenyl rings of the stilbene core are responsible for its characteristic photochemical behavior. Stilbenes are well-known for undergoing trans-cis isomerization upon irradiation with UV light. nih.gov The substituents on the phenyl rings can significantly affect the photophysical properties, such as the quantum yield of fluorescence and the efficiency of isomerization. acs.org For example, studies on methoxy-substituted stilbenes have shown that the position of the substituent influences the formation of polarized, charge-transfer excited states. acs.org
A key reaction of the stilbene framework is the Mallory reaction, which is the photochemical oxidative cyclization of stilbenes to form phenanthrenes, often catalyzed by iodine. nih.gov This reaction is a powerful tool in the synthesis of polycyclic aromatic hydrocarbons. The success and regioselectivity of the Mallory reaction are sensitive to the nature and position of substituents on the stilbene rings. The presence of the amino and methyl groups in this compound would be expected to influence the electronic properties of the excited state and thus the efficiency and pathway of such photocyclization reactions.
Q & A
Q. What are the critical safety protocols for handling 4-Amino-4'-methylstilbene in laboratory settings?
- Methodological Answer : Researchers must adhere to stringent safety measures, including:
- Engineering Controls : Use local exhaust ventilation or closed systems to minimize aerosol/dust exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance under EN 374), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-certified dust masks) is required if airborne particulates exceed permissible limits .
- Spill Management : Immediately isolate the area, use inert absorbents (e.g., vermiculite) to collect spills, and dispose of contaminated materials as hazardous waste .
- Environmental Precautions : Prevent entry into drains or water systems due to potential ecotoxicity .
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
- Methodological Answer : Synthesis optimization involves:
- Catalyst Selection : Use acid catalysts (e.g., H4SiW12O40/γ-Al2O3) to enhance selectivity and reduce side reactions like over-alkylation .
- Reaction Monitoring : Employ HPLC or GC-MS to track intermediate formation (e.g., 4-methylamino-4'-methoxy formamido diphenyl methane) and adjust reaction parameters (temperature, stoichiometry) in real-time .
- Purification Techniques : Utilize column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the target compound from isomers or unreacted precursors .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodological Answer : Critical properties include:
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: 180–185°C) .
- Solubility : Assessed in polar aprotic solvents (e.g., DMSO, DMF) using UV-Vis spectroscopy at λmax ≈ 320 nm .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, with degradation products analyzed via LC-MS .
Advanced Research Questions
Q. How do density functional theory (DFT) methods improve predictions of this compound's nonlinear optical (NLO) properties?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., CAM-B3LYP, M062X) with long-range corrections are optimal for calculating static first hyperpolarizabilities (βtot) and excitation energies. These methods account for charge-transfer transitions in push-pull systems .
- Basis Set Choice : Use polarized triple-zeta basis sets (e.g., 6-311+G(d,p)) to capture electron delocalization in the stilbene backbone .
- Validation : Compare computed βtot values with experimental hyper-Rayleigh scattering data to calibrate accuracy .
Q. What experimental strategies resolve contradictions in fluorescence quantum yield measurements for this compound?
- Methodological Answer :
- Standardization : Use reference fluorophores (e.g., quinine sulfate) with known quantum yields under identical solvent and excitation conditions .
- Inner Filter Effect Correction : Apply absorbance-based corrections at excitation/emission wavelengths to mitigate self-absorption artifacts .
- Time-Resolved Spectroscopy : Measure fluorescence lifetimes via time-correlated single-photon counting (TCSPC) to distinguish radiative vs. non-radiative decay pathways .
Q. How can researchers design controlled experiments to investigate substituent effects on this compound's electronic properties?
- Methodological Answer :
- Variable Isolation : Systematically vary substituents (e.g., -NO2, -OCH3) while keeping the stilbene core constant. Synthesize derivatives like 4-amino-4'-nitrostilbene (DANS) for comparison .
- Spectroscopic Profiling : Use cyclic voltammetry to measure HOMO-LUMO gaps and correlate with UV-Vis absorption maxima .
- Computational Modeling : Perform DFT calculations on derivatives to predict trends in dipole moments and polarizabilities, then validate via Stark spectroscopy .
Q. What methodologies address challenges in quantifying this compound's environmental persistence?
- Methodological Answer :
- Biodegradation Assays : Conduct OECD 301F tests to measure biological oxygen demand (BOD) over 28 days in activated sludge .
- Photolysis Studies : Expose aqueous solutions to simulated sunlight (Xe arc lamp) and monitor degradation via HPLC-MS to identify transformation products (e.g., nitroso derivatives) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using logP and molar refractivity to predict bioaccumulation potential .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze discrepancies in reported cytotoxicity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply random-effects models to account for inter-study variability .
- Sensitivity Testing : Evaluate assay conditions (cell line, exposure duration) using ANOVA to identify confounding factors .
- Dose-Response Modeling : Fit data to Hill equations and compare slope coefficients to assess potency differences .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Reaction Logs : Record exact molar ratios, solvent purity, and stirring rates. Include failure cases (e.g., side products from excess reagents) .
- Analytical Metadata : Provide raw NMR/IR spectra, chromatograms, and crystallographic data (if available) in supplementary materials .
- Machine-Readable Formats : Use electronic lab notebooks (ELNs) with standardized templates (e.g., ISA-TAB) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
